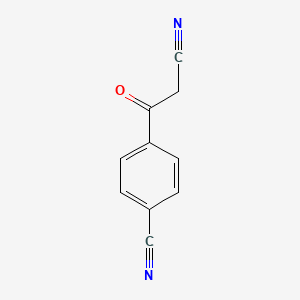
6-Bromo-2-methoxynicotinaldehyde
Overview
Description
6-Bromo-2-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 6th position and a methoxy group is attached to the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromo-2-methoxynicotinaldehyde involves the bromination of 2-methoxynicotinaldehyde. The process typically includes the following steps:
Starting Material: 2-methoxynicotinaldehyde.
Bromination: The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is usually performed at a controlled temperature, often around room temperature to 50°C, to ensure selective bromination at the 6th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to handle large-scale bromination reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, it can react with amines to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Amines in the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation: 6-Bromo-2-methoxynicotinic acid.
Reduction: 6-Bromo-2-methoxynicotinyl alcohol.
Substitution: Various 6-substituted-2-methoxynicotinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-methoxynicotinaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, which can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxynicotinaldehyde largely depends on its chemical reactivity and the specific biological targets it interacts with. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
6-Bromo-2-hydroxynicotinaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Bromo-4-methoxynicotinaldehyde: Similar structure but with the methoxy group at the 4th position.
6-Bromo-2-methoxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 6-Bromo-2-methoxynicotinaldehyde is unique due to the presence of both the bromine and methoxy groups on the nicotinaldehyde scaffold. This combination of functional groups provides distinct reactivity and binding properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-bromo-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRFLECKNDNCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483295 | |
| Record name | 6-Bromo-2-methoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58819-88-8 | |
| Record name | 6-Bromo-2-methoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














